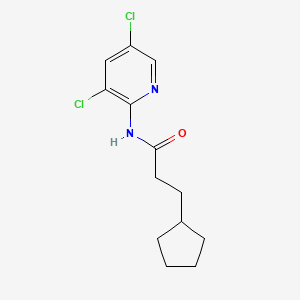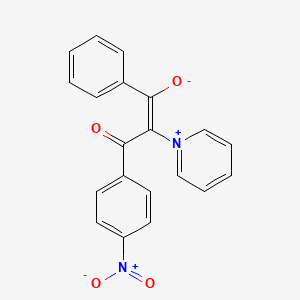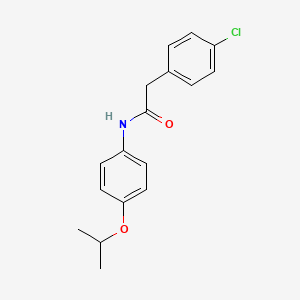
3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide is a chemical compound that features a cyclopentyl group attached to a propanamide backbone, with a dichloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide typically involves the reaction of cyclopentylamine with 3,5-dichloro-2-pyridinecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide involves its interaction with specific molecular targets. The dichloro groups on the pyridine ring may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The cyclopentyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclopentyl-N-(3,5-difluoro-2-pyridinyl)propanamide
- 3-cyclopentyl-N-(3,5-dibromo-2-pyridinyl)propanamide
Uniqueness
3-cyclopentyl-N-(3,5-dichloro-2-pyridinyl)propanamide is unique due to the presence of dichloro groups, which can significantly influence its reactivity and binding properties compared to its difluoro or dibromo analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H16Cl2N2O |
|---|---|
Molecular Weight |
287.18 g/mol |
IUPAC Name |
3-cyclopentyl-N-(3,5-dichloropyridin-2-yl)propanamide |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-7-11(15)13(16-8-10)17-12(18)6-5-9-3-1-2-4-9/h7-9H,1-6H2,(H,16,17,18) |
InChI Key |
ZNAATWBFCDCMII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377074.png)

![Allyl 4-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13377078.png)
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B13377088.png)
![4-[2-(4-Ethyl-1-piperazinyl)anilino]-4-oxo-3-phenyl-2-butenoic acid](/img/structure/B13377096.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
![4-[(2-Bromo-4-methylphenyl)diazenyl]phenol](/img/structure/B13377104.png)
![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B13377112.png)

![2-(butylthio)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione](/img/structure/B13377121.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B13377127.png)
![3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377128.png)
